molecular formula C10H8BrN B1273750 1-(2-bromophenyl)-1H-pyrrole CAS No. 69907-27-3

1-(2-bromophenyl)-1H-pyrrole

Cat. No. B1273750
CAS RN: 69907-27-3
M. Wt: 222.08 g/mol
InChI Key: GFZKXLBCEOLJJH-UHFFFAOYSA-N
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Description

The compound 1-(2-bromophenyl)-1H-pyrrole is a brominated pyrrole derivative that has been the subject of various studies due to its potential applications in organic synthesis and medicinal chemistry. The presence of the bromine atom on the phenyl ring makes it a versatile intermediate for further chemical transformations.

Synthesis Analysis

The synthesis of pyrrole derivatives, including those with bromophenyl groups, often involves catalytic reactions or multistep synthetic routes. For instance, 1-(2-isocyanophenyl)pyrroles have been prepared and reacted with aldehydes, oxiranes, and acetals in the presence of diethyl ether–boron trifluoride to yield pyrrolo[1,2-a]quinoxalines . Although not directly synthesizing 1-(2-bromophenyl)-1H-pyrrole, this study provides insight into the types of reactions that pyrrole derivatives can undergo. Additionally, 2-(2-bromoallyl)-1,3-dicarbonyl compounds have been converted into various substituted pyrroles through base-promoted cyclization .

Molecular Structure Analysis

The molecular structure of 1-(2-bromophenyl)-1H-pyrrole consists of a pyrrole ring attached to a phenyl ring with a bromine substituent at the 2-position. This structure is likely to influence its reactivity and the types of reactions it can participate in. For example, the lithiation reactions of 1-(2′-bromophenyl)pyrrole have been explored, leading to the formation of dilithio derivatives and subsequent intramolecular cyclization to produce 9-keto-9H-pyrrolo[1,2-a]indole .

Chemical Reactions Analysis

The chemical reactivity of 1-(2-bromophenyl)-1H-pyrrole is highlighted by its ability to undergo various transformations. The bromine atom on the phenyl ring can act as a leaving group in coupling reactions, such as the Suzuki coupling, where 2-bromo-N-(p-toluenesulfonyl)pyrrole, a related compound, has been used as a substrate with arylboronic acids . Moreover, the pyrrole ring itself can participate in reactions, as seen in the synthesis of pyrrolo[1,2-a]quinoxaline derivatives .

Physical and Chemical Properties Analysis

The physical properties of 1-(2-bromophenyl)-1H-pyrrole derivatives, such as solubility, can be crucial for their practical applications. The solubility of 1-(2-bromo-phenyl)-pyrrole-2,5-dione, a closely related compound, has been studied in various solvents, showing increased solubility with temperature and varying solubility in different solvents . This information is valuable for understanding the behavior of 1-(2-bromophenyl)-1H-pyrrole in different environments and can guide its use in synthesis and pharmaceutical applications.

Scientific Research Applications

Synthesis and Catalysis

  • Synthesis of Pyrroloquinolines and Ullazines : 1-(2-Bromophenyl)-1H-pyrrole is used in the synthesis of pyrrolo[1,2-a]quinolines and ullazines through visible light-mediated annulation with aromatic alkynes. This process, which includes intramolecular cyclization, operates at room temperature without the need for transition metal catalysts (Das, Ghosh, & Koenig, 2016).

Polymer Science

  • Luminescent Polymers : Research on polymers incorporating 1-(2-bromophenyl)-1H-pyrrole derivatives shows their application in creating highly luminescent polymers. These polymers, used in electronic applications, display strong fluorescence and good solubility in organic solvents (Zhang & Tieke, 2008).

Corrosion Inhibition

  • Carbon Steel Corrosion Inhibitors : Derivatives of 1H-pyrrole-2,5-dione, which include structures similar to 1-(2-bromophenyl)-1H-pyrrole, have been studied for their effectiveness in inhibiting corrosion of carbon steel in acidic environments. These compounds show good inhibition efficiency, which increases with concentration (Zarrouk et al., 2015).

Organometallic Chemistry

  • Catalyst Development : 1-(2-Bromophenyl)-1H-pyrrole derivatives have been used in the development of palladium catalysts for Suzuki-type C−C coupling. Such catalysts demonstrate high activity in cross-coupling reactions, a cornerstone of modern synthetic organic chemistry (Mazet & Gade, 2001).

Crystallography and Structural Analysis

  • Conformation Studies : Investigations into the crystal structures and conformation of 1-(2-bromophenyl)-related compounds provide insights into their planarity and intermolecular interactions, crucial for understanding their reactivity and potential applications in material science (Fujiwara, Varley, & van der Veen, 1977).

Photoluminescence

  • Photoluminescent Materials : Research into photoluminescent conjugated polymers containing 1-(2-bromophenyl)-1H-pyrrole units has shown their potential for use in organic electronics. These materials exhibit high photochemical stability and strong photoluminescence, making them suitable for applications in optoelectronics and display technologies (Beyerlein & Tieke, 2000).

Safety And Hazards

While specific safety data for “1-(2-bromophenyl)-1H-pyrrole” is not available, similar compounds such as “1-(2’-BROMOPHENYL)ETHYLAMINE” are harmful if swallowed or inhaled, and cause skin and eye irritation .

Future Directions

Borinic acids and their derivatives are being studied for their use in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials . This suggests potential future directions for research involving “1-(2-bromophenyl)-1H-pyrrole”.

properties

IUPAC Name

1-(2-bromophenyl)pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN/c11-9-5-1-2-6-10(9)12-7-3-4-8-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFZKXLBCEOLJJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50383774
Record name 1-(2-bromophenyl)-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-bromophenyl)-1H-pyrrole

CAS RN

69907-27-3
Record name 1-(2-bromophenyl)-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
17
Citations
F Faigl, S Deak, Z Mucsi, T Hergert, L Balazs, B Sandor… - Tetrahedron, 2016 - Elsevier
An efficient, regioselective synthesis has been developed for the preparation of 5-(diphenylmethylene)-1H-pyrrol-2(5H)-ones from readily available 1H-pyrroles by sequential …
Number of citations: 12 www.sciencedirect.com
A Das, I Ghosh, B König - Chemical Communications, 2016 - pubs.rsc.org
1-(2-Bromophenyl)-1H-pyrrole and 1-(2,6-dibromophenyl)-1H-pyrrole react in the presence of catalytic amounts of rhodamine 6G (Rh-6G) and N,N-diisopropylethylamine (DIPEA) …
Number of citations: 83 pubs.rsc.org
SP Shukla, RK Tiwari, AK Verma - The Journal of Organic …, 2012 - ACS Publications
An operationally simple approach for the regioselective tandem synthesis of indolo[1,2-a]quinolines 4a–v and pyrrolo[1,2-a]quinolines 5a–k from 1-(2-bromophenyl)-1H-indole/pyrrole/…
Number of citations: 47 pubs.acs.org
A Das, I Ghosh, B König - scholar.archive.org
Solvents and reagents were obtained from commercial sources and used without further purification. Spectroscopic grade DMF and DMSO were dried with 3 Å molecular sieves …
Number of citations: 0 scholar.archive.org
S Xu, R Chen, Z Fu, Q Zhou, Y Zhang, J Wang - ACS Catalysis, 2017 - ACS Publications
A highly efficient and operationally simple palladium-catalyzed formal [4 + 1] annulation reaction has been developed. The reaction is featured by the formation of two different C–C …
Number of citations: 96 pubs.acs.org
OA Brazhko, AS Yevlash, MP Zavgorodnii… - Vopr. Khim. i Khimich …, 2019 - udhtu.edu.ua
At the present stage of the development of organic and bioorganic chemistry, several basic approaches to the synthesis of pyrrolo [1, 2-a] quinolines are known. These compounds are …
Number of citations: 6 udhtu.edu.ua
KR Rohit, G Meera, G Anilkumar - Journal of Heterocyclic …, 2022 - Wiley Online Library
The first manganese‐catalyzed modified Clauson‐Kaas reaction for N‐substituted pyrrole synthesis using 2,5‐dimethoxytetrahydrofuran with variously substituted aromatic amines has …
Number of citations: 6 onlinelibrary.wiley.com
Y Liu, FEN Zhao, H Zhou, KAI Xie, Y Jiang - Journal of Chemical Sciences, 2017 - Springer
CuI-catalyzed selective Ullmann C–O coupling of 1,4-disubstituted 1,2,3-triazole bromides with phenols were achieved through the coordination of N(2) atom. The ortho C–Br bond in N(…
Number of citations: 6 link.springer.com
D Saha, R Ghosh, R Dutta, AK Mandal… - Journal of Organometallic …, 2015 - Elsevier
In order to assess relative contribution of steric factors and electron-richness of phosphine ligands on biaryl-type scaffolds, a set of 1-aryl-pyrazole/pyrrole derived ligands L1–L6 …
Number of citations: 1 www.sciencedirect.com
F Wu, J Xie, Z Zhu - Applied Organometallic Chemistry, 2020 - Wiley Online Library
Ligand‐promoted copper‐catalyzed cascade reactions have become a robust tool for the synthesis of cyclic compounds. Although numerous ligands have been developed, this review …
Number of citations: 11 onlinelibrary.wiley.com

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